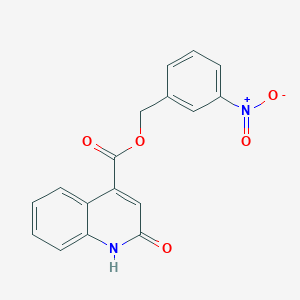
3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has shown promise in a variety of areas, including as a fluorescent probe for imaging biological systems and as a potential therapeutic agent for the treatment of cancer and other diseases. In
科学的研究の応用
3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is as a fluorescent probe for imaging biological systems. This compound has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has been studied for its potential use as a therapeutic agent for the treatment of cancer and other diseases. Research has shown that this compound has the ability to induce apoptosis in cancer cells, making it a promising candidate for further study in this area.
作用機序
The mechanism of action of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is not fully understood, but research has suggested that it may act by inducing oxidative stress and DNA damage in cancer cells. Additionally, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate has a variety of biochemical and physiological effects. This compound has been shown to induce apoptosis in cancer cells, as well as inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. Additionally, research has suggested that this compound may have antioxidant properties, making it a potential candidate for use in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the main advantages of using 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate in lab experiments is its strong fluorescence properties. This compound has been shown to exhibit strong fluorescence, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques. Additionally, this compound has shown promise as a potential therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to using this compound in lab experiments. The synthesis of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate can be challenging, and careful attention must be paid to reaction conditions and purification methods to ensure high yields and purity. Additionally, further research is needed to fully elucidate the mechanism of action of this compound.
将来の方向性
There are many potential future directions for research on 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate. One area of interest is the development of new synthesis methods that can improve yields and purity of this compound. Additionally, further research is needed to fully elucidate the mechanism of action of this compound, as well as its potential applications in the treatment of cancer and other diseases. Other potential future directions include the development of new imaging techniques that can take advantage of the strong fluorescence properties of this compound, as well as the exploration of its potential antioxidant properties. Overall, 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate is a promising compound with many potential applications in scientific research, and further study in this area is warranted.
合成法
The synthesis of 3-nitrobenzyl 2-hydroxy-4-quinolinecarboxylate can be achieved through a variety of methods. One common method is the reaction of 2-hydroxy-4-quinolinecarboxylic acid with 3-nitrobenzyl chloride in the presence of a base such as triethylamine. Other methods include the use of nitrobenzene and quinoline as starting materials. The synthesis of this compound typically requires careful attention to reaction conditions and purification methods to ensure high yields and purity.
特性
IUPAC Name |
(3-nitrophenyl)methyl 2-oxo-1H-quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-16-9-14(13-6-1-2-7-15(13)18-16)17(21)24-10-11-4-3-5-12(8-11)19(22)23/h1-9H,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRIWJZOKWHAGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24802419 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitrobenzyl 2-hydroxy-4-quinolinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

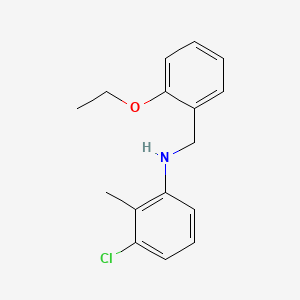
![6-{[4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5776768.png)
![4-[(3-methylbenzylidene)amino]-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5776779.png)
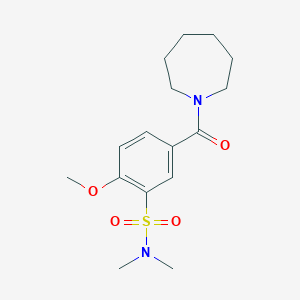

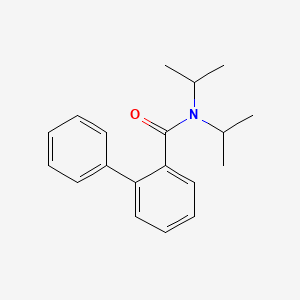
![5-[(2,3-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5776795.png)

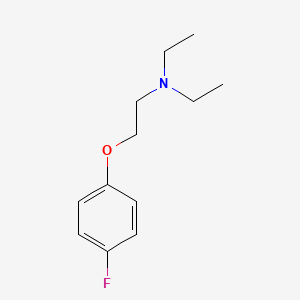
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[4-ethyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5776808.png)

![3-(4-chlorophenyl)-N-{[(3,4-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5776825.png)

![N-{2-[(cyclohexylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B5776856.png)